1-(3,5-Dichlorophenyl)-3-[2-[[3-[2-(3,4-dihydroxyphenoxy)phenyl]thiophen-2-yl]sulfonylamino]ethyl]urea
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Overview
Description
1-(3,5-Dichlorophenyl)-3-[2-[[3-[2-(3,4-dihydroxyphenoxy)phenyl]thiophen-2-yl]sulfonylamino]ethyl]urea is a complex organic compound that features a combination of aromatic rings, thiophene, sulfonyl, and urea groups. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichlorophenyl)-3-[2-[[3-[2-(3,4-dihydroxyphenoxy)phenyl]thiophen-2-yl]sulfonylamino]ethyl]urea typically involves multiple steps, including:
Formation of the dichlorophenyl intermediate: This step might involve the chlorination of a phenyl ring.
Introduction of the thiophene ring: This could be achieved through a cross-coupling reaction.
Attachment of the sulfonyl group: This step might involve sulfonylation reactions.
Formation of the urea linkage: This could be achieved through the reaction of an amine with an isocyanate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichlorophenyl)-3-[2-[[3-[2-(3,4-dihydroxyphenoxy)phenyl]thiophen-2-yl]sulfonylamino]ethyl]urea can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogen atoms on the aromatic rings can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of phenolic groups would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)-3-[2-[[3-[2-(3,4-dihydroxyphenoxy)phenyl]thiophen-2-yl]sulfonylamino]ethyl]urea would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dichlorophenyl)-3-[2-[[3-[2-(3,4-dihydroxyphenoxy)phenyl]thiophen-2-yl]sulfonylamino]ethyl]urea: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which might confer unique biological activities or chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C25H21Cl2N3O6S2 |
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Molecular Weight |
594.5 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-3-[2-[[3-[2-(3,4-dihydroxyphenoxy)phenyl]thiophen-2-yl]sulfonylamino]ethyl]urea |
InChI |
InChI=1S/C25H21Cl2N3O6S2/c26-15-11-16(27)13-17(12-15)30-25(33)28-8-9-29-38(34,35)24-20(7-10-37-24)19-3-1-2-4-23(19)36-18-5-6-21(31)22(32)14-18/h1-7,10-14,29,31-32H,8-9H2,(H2,28,30,33) |
InChI Key |
WGQUHJXSXSEWBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(SC=C2)S(=O)(=O)NCCNC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC4=CC(=C(C=C4)O)O |
Origin of Product |
United States |
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